Cas no 506423-84-3 (4-methyl-2,6-Pyridinedimethanol)
506423-84-3 structure
Product Name:4-methyl-2,6-Pyridinedimethanol
CAS No:506423-84-3
MF:C8H11NO2
MW:153.178442239761
CID:1113238
PubChem ID:23246801
Update Time:2025-04-20
4-methyl-2,6-Pyridinedimethanol Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-2,6-Pyridinedimethanol
- DTXSID801303471
- DB-358391
- 2,6-bis(hydroxymethyl)-4-methylpyridine
- SCHEMBL12161257
- J-400186
- 506423-84-3
-
- Inchi: 1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3
- InChI Key: QLZHTNHXHLZYNF-UHFFFAOYSA-N
- SMILES: OCC1C=C(C)C=C(CO)N=1
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 53.4Ų
4-methyl-2,6-Pyridinedimethanol Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
506423-84-3 (4-methyl-2,6-Pyridinedimethanol) Related Products
- 21071-04-5(2,4-Pyridinedimethanol)
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- 42508-74-7((4-Methylpyridin-2-yl)methanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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